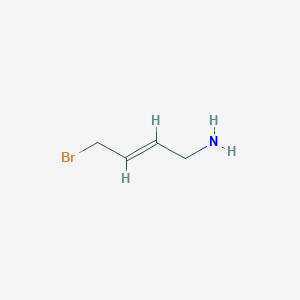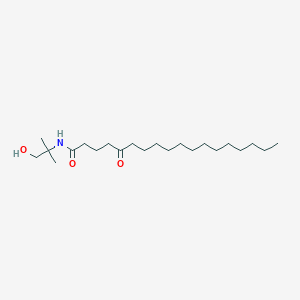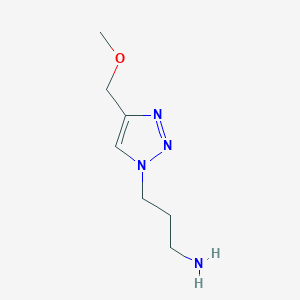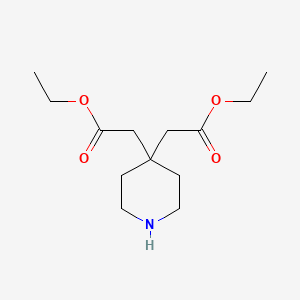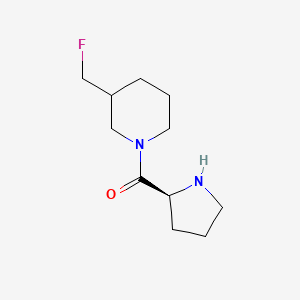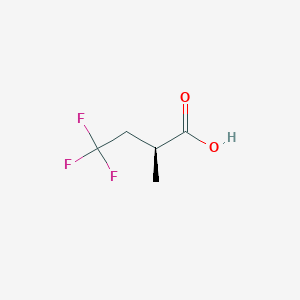
(S)-4,4,4-Trifluoro-2-methylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4,4,4-Trifluoro-2-methylbutanoic acid is an organic compound characterized by the presence of three fluorine atoms attached to the terminal carbon of a butanoic acid chain The compound’s stereochemistry is denoted by the (S) configuration, indicating the specific spatial arrangement of its atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4,4,4-Trifluoro-2-methylbutanoic acid typically involves the introduction of trifluoromethyl groups into a butanoic acid backbone. One common method is the alkylation of a suitable precursor with trifluoromethyl iodide under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient and controlled introduction of trifluoromethyl groups into the butanoic acid structure. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-4,4,4-Trifluoro-2-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can react with the trifluoromethyl group under basic conditions.
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted alcohols, ketones, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
(S)-4,4,4-Trifluoro-2-methylbutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as increased resistance to degradation.
Mécanisme D'action
The mechanism of action of (S)-4,4,4-Trifluoro-2-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4,4-Trifluoro-2-methylbutanoic acid: The non-stereoisomeric form of the compound.
4,4,4-Trifluorobutanoic acid: Lacks the methyl group at the second carbon.
2-Methylbutanoic acid: Lacks the trifluoromethyl group.
Uniqueness
(S)-4,4,4-Trifluoro-2-methylbutanoic acid is unique due to the combination of its trifluoromethyl group and specific stereochemistry. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C5H7F3O2 |
|---|---|
Poids moléculaire |
156.10 g/mol |
Nom IUPAC |
(2S)-4,4,4-trifluoro-2-methylbutanoic acid |
InChI |
InChI=1S/C5H7F3O2/c1-3(4(9)10)2-5(6,7)8/h3H,2H2,1H3,(H,9,10)/t3-/m0/s1 |
Clé InChI |
OBUKEMPWKGDRJV-VKHMYHEASA-N |
SMILES isomérique |
C[C@@H](CC(F)(F)F)C(=O)O |
SMILES canonique |
CC(CC(F)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


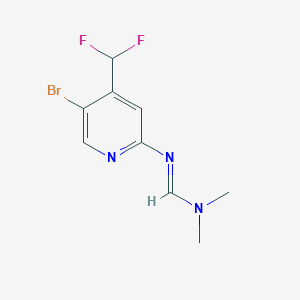
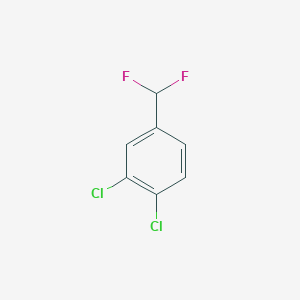

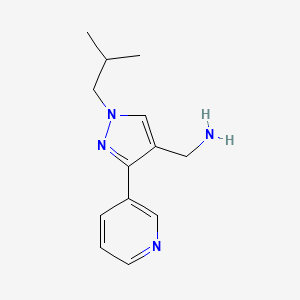


![6-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine-7-carboxamide](/img/structure/B13348013.png)
![1-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-methylpropan-2-amine](/img/structure/B13348018.png)

